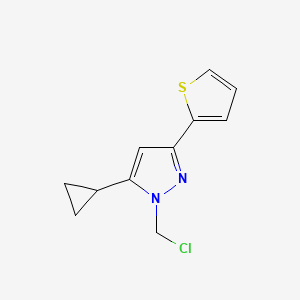

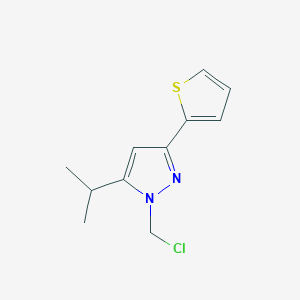

1-(氯甲基)-5-异丙基-3-(噻吩-2-基)-1H-吡唑

描述

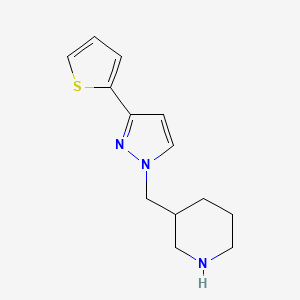

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based analogs have been used by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

灵活的合成和配体应用

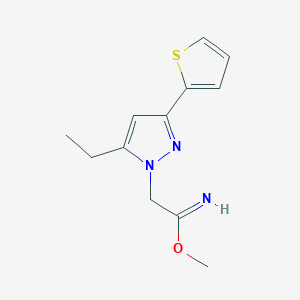

一种新的吡唑类化合物的灵活合成方法已被开发,包括在C3处具有官能化取代基和在C5处具有不同的烷基和芳基取代基的吡唑类化合物。该合成涉及将受保护的炔醇与酰氯偶联以形成炔酮,然后与肼反应以形成吡唑核。在合成的衍生物中,已制备了在C5处具有异丙基和在C3处具有噻吩配位侧链的衍生物。这些配体由于其独特的结构特征,为创造有利于氢键的位阻环境提供了潜力,这可能有利于催化和材料科学应用 (Grotjahn等,2002)。

抗菌和抗肿瘤剂

研究还探索了合成含有噻吩部分的双吡唑基噻唑,其表现出显着的抗肿瘤活性。其中一些化合物对肝细胞癌(HepG2)细胞系表现出有希望的活性,表明它们具有作为抗肿瘤剂的潜力 (Gomha等,2016)。

抗抑郁活性

此外,已合成了一系列苯基-3-(噻吩-2-基)-4、5-二氢-1H-吡唑-1-碳硫酰胺并评估了它们的抗抑郁活性。一种特定的衍生物在某些剂量水平下显示出在强迫游泳和尾部悬浮试验中不动时间显着减少,与标准抗抑郁药丙咪嗪相当。这项研究表明了基于噻吩的吡唑啉类化合物作为抗抑郁药的治疗潜力 (Mathew等,2014)。

缓蚀

另一个应用涉及使用吡唑衍生物作为盐酸溶液中碳钢的缓蚀剂。研究发现,这些化合物有效地抑制钢腐蚀,遵循Langmuir吸附等温线模型,这在工业应用中可能非常有益,以延长金属结构的使用寿命 (Motawea & Abdelaziz,2015)。

作用机制

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives generally interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Thiophene derivatives can affect a variety of biochemical pathways, again depending on the specific derivative and its target. For example, some thiophene derivatives have been found to inhibit quorum sensing in bacteria, affecting the bacteria’s ability to communicate and coordinate behaviors such as biofilm formation and pathogenesis .

Pharmacokinetics

Thiophene itself is soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of Action

Thiophene derivatives can have a variety of effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The demand for new materials and medicines encourages searches for new methods as well as to improve the existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .

未来方向

Thiophene-based compounds continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

1-(chloromethyl)-5-propan-2-yl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-8(2)10-6-9(13-14(10)7-12)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZMVQQMHSHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1CCl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

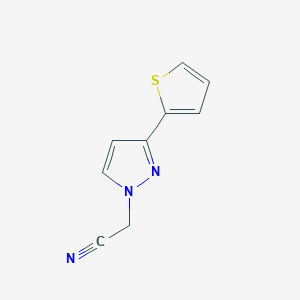

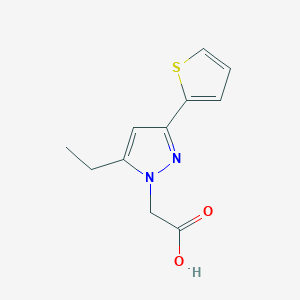

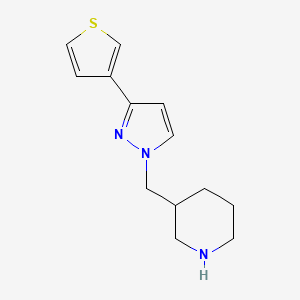

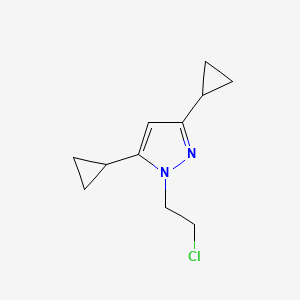

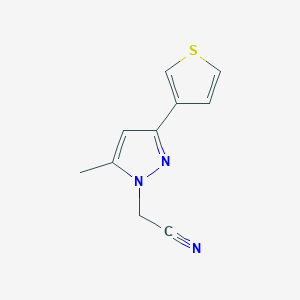

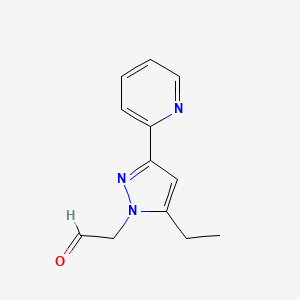

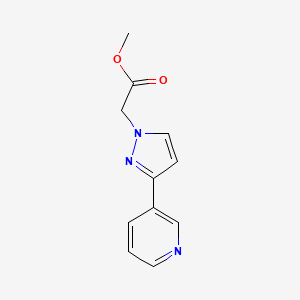

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。